molecular formula C20H23NO3 B5596561 N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide

N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide

Cat. No. B5596561
M. Wt: 325.4 g/mol
InChI Key: BKVBFAVODRCPKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step chemical reactions including acetylation, esterification, and sometimes complex catalyzed processes. For instance, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide demonstrates the role of catalysts and optimal conditions to achieve high yields in the production of acetamide derivatives (Gao Yonghong, 2009).

Molecular Structure Analysis

Molecular structure analysis, often conducted through techniques such as X-ray crystallography, NMR, and computational studies, provides insights into the geometrical and electronic configuration of acetamide compounds. For example, studies on similar compounds have elucidated their intra- and intermolecular hydrogen bonding and electronic behavior through NBO studies and variable temperature NMR experiments (T. Romero, Angela Margarita, 2008).

Chemical Reactions and Properties

Acetamide compounds participate in a variety of chemical reactions, displaying chemoselectivity, and react under specific conditions to form desired products. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been achieved using immobilized lipase, showcasing the importance of catalysts and conditions in directing the outcome of reactions (Deepali B Magadum, G. Yadav, 2018).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various industries. These properties are influenced by the molecular structure and substituents on the acetamide group. The synthesis and characterization of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide reveal the role of substituents in determining physical properties (Z. Zhong-cheng, Shu Wan-yin, 2002).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are key to their application in synthesis and drug design. Studies on compounds like N-Methyl-2-(4-phenoxyphenoxy) acetamide provide insights into the reactivity and potential applications of acetamide derivatives in various chemical reactions (He Xiang-qi, 2007).

Scientific Research Applications

Chemoselective Acetylation and Drug Synthesis

Chemoselective acetylation of aminophenols, a reaction relevant to the synthesis of N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide, has been explored for the synthesis of intermediates in antimalarial drugs. For example, the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase demonstrates the potential for synthesizing complex molecules with pharmaceutical applications Deepali B Magadum & G. Yadav, 2018.

Environmental and Analytical Chemistry

Research into the detection and analysis of alkylphenols, including 4-tert-butylphenol, a structural component of N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide, highlights the environmental impact and analytical challenges of these compounds. Studies on the determination of alkylphenols in human tissues and environmental samples underscore the importance of understanding the fate and behavior of such compounds in various contexts Marta Pastor-Belda et al., 2020.

Potential Antioxidant and Pharmacological Activities

The exploration of phenolic compounds for their antioxidant and pharmacological properties provides a basis for investigating the activities of N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide. For instance, studies on the antioxidant activities of phenols and their derivatives suggest that structurally related compounds may exhibit significant biological activities, including acting as radical scavengers T. Dinis, V. Madeira, & L. Almeida, 1994.

Synthesis and Characterization of Related Compounds

Research into the synthesis and characterization of compounds structurally related to N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide, such as substituted N-(2-hydroxyphenyl)acetamides, provides insights into chemical synthesis strategies, potential applications, and the importance of understanding the physicochemical properties of such molecules T. Romero & Angela Margarita, 2008.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(22)15-9-11-16(12-10-15)21-19(23)13-24-18-8-6-5-7-17(18)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVBFAVODRCPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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